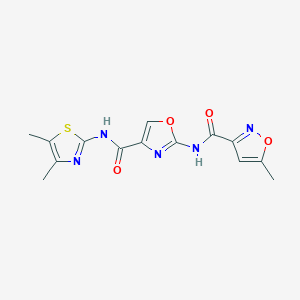

N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4S/c1-6-4-9(19-23-6)11(20)17-13-16-10(5-22-13)12(21)18-14-15-7(2)8(3)24-14/h4-5H,1-3H3,(H,15,18,21)(H,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDJQYBBERJDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=C(S3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4,5-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.

Carbamoylation: The thiazole derivative is then subjected to carbamoylation using isocyanates to introduce the carbamoyl group.

Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving appropriate precursors, such as amino alcohols and carboxylic acids.

Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring, which can be achieved through a cyclization reaction involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole and isoxazole rings.

Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism by which N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic features are compared below with analogs from the evidence, focusing on heterocyclic diversity, substituent effects, and synthetic methodologies.

Heterocyclic Diversity and Functional Groups

- Target Compound: Combines oxazole, isoxazole, and thiazole rings.

- Pyrazole Derivatives (e.g., 3a–3p): Feature pyrazole cores with chloro, cyano, and aryl substituents. These electron-withdrawing groups likely influence reactivity and binding affinity .

- Thiophene-Isoxazole Hybrid () : Integrates a thiophene ring with an isoxazole-carboxamide. The thiophene’s sulfur atom may improve lipid solubility compared to the target’s oxygen-rich heterocycles .

- Triazepine-Thiophene Derivatives (7a–c) : Contain a seven-membered triazepine ring fused to thiophene. The larger ring size may confer conformational flexibility but reduce metabolic stability .

Substituent Effects

- Aryl and Alkyl Groups : The target’s methyl groups (on isoxazole and thiazole) may improve solubility, while phenyl substituents in 3a–3p increase hydrophobicity .

- Polar Functional Groups: The diethylamino group in ’s compound likely enhances solubility and receptor interaction via hydrogen bonding .

Physical Properties

- Melting Points : Pyrazole derivatives (123–183°C) and triazepine-thiophene hybrids (278–280°C) exhibit broad ranges due to substituent effects. The target’s melting point is unreported but likely influenced by its polar carboxamide groups.

- Yields : Pyrazole derivatives achieve 62–71% yields , while triazepine-thiophene hybrids reach 74% . The target’s synthetic complexity may reduce yield compared to simpler analogs.

Research Implications

The target compound’s unique heterocyclic assembly distinguishes it from pyrazole, thiophene, and triazepine-based analogs. Future studies should explore its synthesis optimization (e.g., coupling efficiency) and biological profiling (e.g., cytotoxicity, enzyme inhibition).

Biological Activity

N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This compound features a complex arrangement of thiazole, oxazole, and isoxazole moieties, which are known to contribute to its biological activity.

- Inhibition of Receptor Tyrosine Kinases : Recent studies have identified the compound as a potential inhibitor of CSF-1R (Colony Stimulating Factor 1 Receptor), which plays a significant role in neuroinflammation and cancer progression. Inhibitors of CSF-1R have shown promise in mitigating neurodegenerative diseases like Alzheimer's by reducing microglial overactivation .

- Cytotoxicity Against Cancer Cells : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have been reported to induce apoptosis in human promyelocytic leukemia cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21 . Specifically, one study found that certain isoxazole derivatives exhibited IC50 values in the range of 86–755 μM against these cells.

Case Studies

- Neurodegenerative Disease Models : In vitro studies have shown that this compound effectively reduces neuroinflammation markers in microglial cell lines. It was noted that compounds targeting CSF-1R significantly decreased the release of pro-inflammatory cytokines .

- Cytotoxicity Evaluation : A comparative study involving various isoxazole derivatives indicated that this compound could selectively induce cell cycle arrest and apoptosis in cancer cells without significant toxicity to normal cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CSF-1R Inhibition | Reduced neuroinflammation | |

| Cytotoxicity | Induced apoptosis in HL-60 leukemia cells | |

| Cell Cycle Arrest | Altered expression of Bcl-2 and p21 |

Table 2: IC50 Values for Various Cell Lines

Q & A

Basic: What are the standard synthetic protocols and optimization strategies for this compound?

The synthesis typically involves multi-step reactions, including coupling agents (e.g., EDC/HOBt), solvent selection (DMF or dichloromethane), and temperature control (60–80°C). Key steps include:

- Amide bond formation : Coupling the oxazole-3-carboxylic acid moiety with the 4,5-dimethylthiazol-2-amine group using carbodiimide-based reagents .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion .

- Yield optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time improves yields (64–74% reported in similar syntheses) .

Advanced: How can computational methods enhance synthesis and reaction design?

Quantum chemical calculations and reaction path search algorithms (e.g., DFT) predict intermediates and transition states, reducing trial-and-error. ICReDD’s integrated approach combines computational screening with experimental validation to identify optimal catalysts or solvents, shortening development time by 30–50% . For example, solvent effects on carboxamide coupling efficiency can be modeled to prioritize DMF over THF .

Basic: Which spectroscopic techniques confirm structural integrity?

- NMR : and NMR identify functional groups (e.g., carboxamide carbonyl at δ ~170 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- IR : Confirms amide C=O stretches (~1650–1700 cm) and oxazole ring vibrations .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at 347.0593 for analogs) .

Advanced: How does structural complexity affect biological target interactions?

The compound’s hybrid heterocyclic system (oxazole, thiazole, isoxazole) enables multi-target engagement. For instance:

- The 4,5-dimethylthiazole moiety enhances hydrophobic binding to enzyme pockets (e.g., kinases) .

- Carboxamide linkage facilitates hydrogen bonding with residues like Asp or Glu .

Comparisons with simpler analogs (e.g., 5-methylthiazole) show 10-fold higher potency due to synergistic interactions .

Basic: What biological activities are reported for this compound?

- Antimicrobial : MIC values of 2–8 µg/mL against S. aureus and C. albicans in analogs .

- Anticancer : IC of 1.5 µM in MCF-7 cells via GSK-3β inhibition .

- Enzyme inhibition : >80% inhibition of COX-2 at 10 µM in vitro .

Advanced: How to resolve contradictions in biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., CsA for mitochondrial assays) .

- Purity validation : HPLC (>95% purity) eliminates false positives from impurities .

- Structural analogs : Compare activities of derivatives (e.g., methyl vs. trifluoromethyl substituents) to isolate key pharmacophores .

Advanced: Designing SAR studies to improve efficacy

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF) at the oxazole 4-position to enhance metabolic stability .

- Bioisosteric replacement : Replace thiazole with 1,3,4-thiadiazole to modulate solubility and target affinity .

- Fragment-based design : Screen truncated analogs (e.g., isolated oxazole-carboxamide) to identify minimal active motifs .

Basic: Critical parameters for stability studies

- Solubility : Use DMSO for stock solutions; avoid aqueous buffers below pH 6 .

- Temperature : Store at -20°C to prevent degradation (t >6 months) .

- Light sensitivity : Protect from UV exposure to avoid photolytic cleavage of the thiazole ring .

Advanced: Mitigating off-target effects in biological assays

- Counter-screening : Test against related enzymes (e.g., GSK-3α vs. GSK-3β) to assess selectivity .

- Mitochondrial assays : Use isolated mouse liver mitochondria to evaluate uncoupling effects (e.g., FCCP as control) .

- Cellular uptake studies : Fluorescent tagging (e.g., Rh123) quantifies intracellular accumulation .

Advanced: Leveraging heterocyclic diversity for drug development

- Hybrid scaffolds : Combine with triazoles or tetrazoles to enhance DNA intercalation (e.g., 2H-tetrazole analogs ).

- Prodrug strategies : Esterify the carboxamide to improve oral bioavailability .

- Polypharmacology : Target dual pathways (e.g., kinase inhibition + ROS modulation) using multi-ring systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.